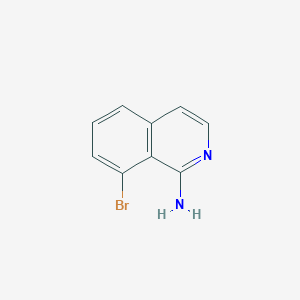

8-Bromoisoquinolin-1-amine

Description

BenchChem offers high-quality 8-Bromoisoquinolin-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromoisoquinolin-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromoisoquinolin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHRKMAFAWPXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromoisoquinolin-1-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoisoquinolin-1-amine is a strategically functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its isoquinoline core provides a rigid scaffold, while the bromine atom at the 8-position and the primary amine at the 1-position offer versatile handles for synthetic modification. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 8-Bromoisoquinolin-1-amine, offering insights for its application in research and development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1337879-85-2 | [2][3][4][5] |

| Molecular Formula | C₉H₇BrN₂ | [3][5][6] |

| Molecular Weight | 223.07 g/mol | [3][5] |

| Appearance | White to yellow powder (predicted) | [5] |

| Melting Point | Not available. Expected to be a solid at room temperature. | |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | |

| pKa | Not available. The 1-amino group is expected to be basic. |

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing bromine atom.

-

¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the carbon atoms of the isoquinoline ring system.

-

IR Spectroscopy: The infrared spectrum will feature characteristic N-H stretching bands for the primary amine around 3300-3500 cm⁻¹, an N-H bending vibration around 1600 cm⁻¹, and C-N stretching absorptions.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.[6]

Synthesis of 8-Bromoisoquinolin-1-amine

A plausible synthetic route to 8-Bromoisoquinolin-1-amine can be conceptualized from its parent compound, 8-bromoisoquinoline. The synthesis of 8-bromoisoquinoline itself can be achieved through methods such as the Pomeranz-Fritsch reaction or by direct bromination of isoquinoline.[7][8]

Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway to 8-Bromoisoquinolin-1-amine.

Step-by-Step Methodology (Conceptual):

-

Bromination of Isoquinoline: Isoquinoline can be selectively brominated at the 8-position under acidic conditions using a brominating agent like N-bromosuccinimide (NBS) in sulfuric acid.[8]

-

Amination of 8-Bromoisoquinoline: The introduction of the amino group at the 1-position can be challenging. One potential route involves a nucleophilic aromatic substitution (SNAAr) reaction. Given the electron-deficient nature of the isoquinoline ring, particularly at the 1-position, direct amination might be possible under harsh conditions. A more common approach for similar heterocycles involves a two-step process:

-

Azide Formation: Reaction of 8-bromoisoquinoline with sodium azide (NaN₃) to introduce an azido group at the 1-position.

-

Reduction: Subsequent reduction of the azido group to a primary amine using a reducing agent like triphenylphosphine (Staudinger reaction) or catalytic hydrogenation.

-

Chemical Reactivity and Applications

The dual functionality of 8-Bromoisoquinolin-1-amine makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules for drug discovery.[1]

Reactivity of the 1-Amino Group:

The primary amino group is a versatile functional handle that can participate in a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by a variety of nucleophiles.

Reactivity of the 8-Bromo Group:

The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters to form C-C bonds. This is a powerful method for introducing aryl or heteroaryl substituents at the 8-position.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

-

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes to form C-C triple bonds.

Workflow for Suzuki-Miyaura Coupling:

Caption: Key components for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for a Generic Suzuki-Miyaura Coupling:

-

To a reaction vessel, add 8-Bromoisoquinolin-1-amine (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water.

-

Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. 8-Bromoisoquinolin-1-amine serves as a key intermediate for the synthesis of kinase inhibitors, which are crucial in the development of targeted therapies for cancer and other diseases.[1] The ability to introduce diverse substituents at the 8-position via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Safety and Handling

Based on the safety data for related compounds like 8-bromoisoquinoline, 8-Bromoisoquinolin-1-amine should be handled with care.[9] It is likely to be an irritant to the skin and eyes and may be harmful if inhaled or swallowed. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

8-Bromoisoquinolin-1-amine is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, enabling the creation of diverse molecular libraries for drug discovery and materials science research. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reliably inferred from related structures, providing a solid foundation for its use in the laboratory.

References

-

ChemSigma. (2026, January 14). 1337879-85-2 8-Bromoisoquinolin-1-amine, 1-Amino-8-bromo-2-azanaphthalene. Retrieved from [Link]

-

Chemsigma. 8-Bromoisoquinolin-1-amine, 1-Amino-8-bromo-2-azanaphthalene [1337879-85-2]. Retrieved from [Link]

-

Synthatron. 132522-83-9,5-amino-4-methyl-2H-benzo[b][2][5]oxazin-3(4H)-one. Retrieved from [Link]

-

PubChem. 8-Bromo-3-methoxy-isoquinolin-1-amine. Retrieved from [Link]

-

PubChemLite. 8-bromoisoquinolin-1-amine (C9H7BrN2). Retrieved from [Link]

-

PubChem. 8-Bromoisoquinoline. Retrieved from [Link]

-

ResearchGate. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Retrieved from [Link]

- Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

PubChem. 1-Bromoisoquinoline. Retrieved from [Link]

-

PubChem. 8-Bromoquinoline. Retrieved from [Link]

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

-

Lab Alley. Certificates of Analysis. Retrieved from [Link]

-

NIST. Quinoline, 8-bromo-. Retrieved from [Link]

-

ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

-

The Chemistry Blog. The Chemistry Behind 7-Bromoisoquinolin-1-amine: Applications and Sourcing. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1337879-85-2 8-Bromoisoquinolin-1-amine, 1-Amino-8-bromo-2-azanaphthalene [chemsigma.com]

- 3. scbt.com [scbt.com]

- 4. 8-Bromoisoquinolin-1-amine, 1-Amino-8-bromo-2-azanaphthalene [1337879-85-2] | Chemsigma [chemsigma.com]

- 5. 8-Bromoisoquinolin-1-amine, 1-Amino-8-bromo-2-azanaphthalene CAS#: 1337879-85-2 [amp.chemicalbook.com]

- 6. PubChemLite - 8-bromoisoquinolin-1-amine (C9H7BrN2) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 9. 8-Bromoisoquinoline | C9H6BrN | CID 9859134 - PubChem [pubchem.ncbi.nlm.nih.gov]

8-Bromoisoquinolin-1-amine synthesis routes

An In-depth Technical Guide to the Synthesis of 8-Bromoisoquinolin-1-amine

Abstract

The 1-aminoisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including antitumor agents and enzyme inhibitors.[1] The targeted functionalization of this scaffold, such as the introduction of a bromine atom at the 8-position, provides a crucial handle for further molecular elaboration through cross-coupling reactions, making 8-Bromoisoquinolin-1-amine a highly valuable building block for drug discovery and development. This guide provides a detailed examination of the primary synthetic strategies for accessing this molecule, focusing on the underlying chemical principles, experimental considerations, and comparative analysis of the most viable routes.

Strategic Overview: Retrosynthetic Analysis

A logical approach to synthesizing 8-Bromoisoquinolin-1-amine involves considering two primary retrosynthetic disconnections. These strategies dictate the overall workflow and the stage at which the key functional groups—the C1-amine and the C8-bromide—are introduced.

-

Strategy A: Late-Stage C1-N Bond Formation. This approach begins with a pre-formed 8-bromoisoquinoline ring system, where the final step is the installation of the C1-amine. This is often the most convergent and flexible strategy.

-

Strategy B: Isoquinoline Ring Construction. This strategy involves constructing the bicyclic isoquinoline core from a suitably substituted benzene precursor that already contains the bromine atom.

Caption: Retrosynthetic pathways to 8-Bromoisoquinolin-1-amine.

Strategy A: Late-Stage Amination of 8-Bromo-1-chloroisoquinoline

This is arguably the most efficient and widely applicable approach, leveraging the availability of the key intermediate, 8-Bromo-1-chloroisoquinoline . The core principle is the selective functionalization of the C1 position, which is electronically activated for nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. Two primary methods are employed for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Caption: Key amination pathways starting from 8-Bromo-1-chloroisoquinoline.

Mechanism Insight: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step addition-elimination process.[2] The C1 position of the isoquinoline ring is inherently electron-deficient due to the adjacent nitrogen atom, making it susceptible to attack by nucleophiles.

-

Nucleophilic Attack: An ammonia equivalent attacks the C1 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[3] This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom.

-

Elimination: Aromaticty is restored by the expulsion of the chloride leaving group, yielding the final 1-amino product.

This pathway is often favored when electron-withdrawing groups are ortho or para to the leaving group, a condition perfectly met by the nitrogen atom at the 2-position relative to the C1-chloride.[4]

Mechanism Insight: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5][6] The catalytic cycle generally involves three key steps:[7][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C1-Cl bond of 8-bromo-1-chloroisoquinoline to form a Pd(II) complex. The C1-Cl bond is generally more reactive towards oxidative addition than the C8-Br bond in these systems.

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and a base deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed as the desired product is released, regenerating the Pd(0) catalyst to continue the cycle.

The choice of ligand (e.g., bidentate phosphines like BINAP or Xantphos) is critical for stabilizing the palladium intermediates and facilitating the reductive elimination step.[5][7]

Strategy B: Pomeranz-Fritsch Ring Synthesis

An alternative, though often less efficient, approach is to construct the 8-bromoisoquinoline core itself. The Pomeranz-Fritsch reaction and its modifications are classic methods for this purpose.[9] This route typically begins with 2-bromobenzaldehyde.

-

Imine Formation: 2-bromobenzaldehyde is condensed with an aminoacetaldehyde acetal to form a Schiff base (imine).

-

Cyclization & Aromatization: The imine undergoes acid-catalyzed cyclization and subsequent dehydration/aromatization to form the 8-bromoisoquinoline ring.

While conceptually straightforward, this method is often plagued by low and irreproducible yields.[10] Furthermore, subsequent introduction of the 1-amino group onto the resulting 8-bromoisoquinoline would require additional steps, such as Chichibabin-type amination or a halogenation/amination sequence, ultimately converging with Strategy A.

Experimental Protocols

The following protocols are representative methodologies based on established chemical principles for the synthesis of 8-Bromoisoquinolin-1-amine via Strategy A.

Protocol 1: Buchwald-Hartwig Amination

-

Objective: To synthesize 8-Bromoisoquinolin-1-amine from 8-Bromo-1-chloroisoquinoline using an ammonia equivalent.

-

Reagents:

-

8-Bromo-1-chloroisoquinoline (1.0 eq)

-

Benzophenone imine (1.2 eq, serves as an ammonia surrogate)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Anhydrous Toluene

-

-

Procedure:

-

To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, Xantphos, and Sodium tert-butoxide.

-

Evacuate and backfill the flask with argon three times.

-

Add 8-Bromo-1-chloroisoquinoline and benzophenone imine, followed by anhydrous toluene.

-

Heat the reaction mixture to 100-110 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, add 2M hydrochloric acid and stir for 1 hour to hydrolyze the imine.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel) to yield the target product.

-

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

-

Objective: To synthesize 8-Bromoisoquinolin-1-amine from 8-Bromo-1-chloroisoquinoline via direct amination.

-

Reagents:

-

8-Bromo-1-chloroisoquinoline (1.0 eq)

-

Aqueous Ammonia (28-30%, large excess)

-

Dioxane or NMP as a co-solvent

-

-

Procedure:

-

In a sealed pressure vessel, dissolve 8-Bromo-1-chloroisoquinoline in dioxane.

-

Add a large excess of concentrated aqueous ammonia.

-

Seal the vessel tightly and heat the mixture to 120-150 °C for 24-48 hours. (Caution: High pressure will develop).

-

Cool the vessel to room temperature before opening.

-

Partition the reaction mixture between water and ethyl acetate.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

-

Comparative Analysis of Synthesis Routes

| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) | Pomeranz-Fritsch Synthesis |

| Reaction Conditions | Mild to moderate (80-110 °C) | Harsh (High temp & pressure) | Harsh (Strong acid, high temp) |

| Reagent Cost/Toxicity | High (Palladium catalyst, phosphine ligand) | Low (Ammonia) | Moderate |

| Substrate Scope | Very Broad | Moderate; requires activated substrate | Limited; sensitive to sterics/electronics |

| Yield & Reproducibility | Generally high and reliable | Variable; can be moderate to good | Often low and inconsistent[10] |

| Scalability | Well-established for industrial scale | Challenging due to high pressure | Poor due to low yields |

| Key Advantage | High efficiency and functional group tolerance | Atom economy and low cost of amine source | Builds the core ring structure |

| Key Disadvantage | Catalyst cost & potential metal contamination | Harsh conditions & safety concerns | Low yields and multiple subsequent steps |

Conclusion

For the synthesis of 8-Bromoisoquinolin-1-amine, late-stage functionalization of a pre-formed 8-bromo-1-chloroisoquinoline precursor is the most practical and efficient strategy. The Buchwald-Hartwig amination stands out as the superior method, offering high yields, excellent functional group tolerance, and mild reaction conditions, despite the higher initial cost of the catalyst system.[5][11] While Nucleophilic Aromatic Substitution presents a more atom-economical alternative, its requirement for harsh, high-pressure conditions limits its general applicability and scalability. Ring-closing strategies like the Pomeranz-Fritsch synthesis are generally less favorable due to poor yields and the need for subsequent functionalization steps. The continued development of more active and cost-effective catalyst systems will further solidify palladium-catalyzed cross-coupling as the gold standard for producing valuable and complex building blocks like 8-Bromoisoquinolin-1-amine for the pharmaceutical industry.

References

-

Title: Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Synthesis of functionalized 1-aminoisoquinolines through cascade three-component reaction of ortho -alkynylbenzaldoximes, 2 H -azirines, and electroph... Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed Oxidative Coupling Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed C–H Cascade Annulation of Benzamidines with Iodonium Ylides Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Alkaline-Metal-Promoted Divergent Synthesis of 1-Aminoisoquinolines and Isoquinolines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane Source: Semantic Scholar URL: [Link]

-

Title: Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides Source: ResearchGate URL: [Link]

- Title: US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives Source: Google Patents URL

-

Title: Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane | Request PDF Source: ResearchGate URL: [Link]

-

Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

-

Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

- Title: WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives Source: Google Patents URL

-

Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

-

Title: Concerted Nucleophilic Aromatic Substitutions Source: PMC - NIH URL: [Link]

-

Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

-

Title: Preparation of sec and tert amines by Buchwald-Hartwig Amination Source: organic-reaction.com URL: [Link]

-

Title: Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism Source: Chemistry Steps URL: [Link]

-

Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

An In-Depth Technical Guide to 8-Bromoisoquinolin-1-amine (CAS No. 1337879-85-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Bromoisoquinolin-1-amine, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific literature on this compound is emerging, this document synthesizes available information on its properties, proposes a viable synthetic route, and explores its expected reactivity in key organic transformations. Detailed experimental protocols for its derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are presented, alongside predicted spectroscopic data to aid in its characterization. This guide serves as a foundational resource for researchers looking to leverage the unique structural and electronic features of 8-Bromoisoquinolin-1-amine in their research and development endeavors.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic compounds with diverse and potent biological activities.[1] From the vasodilatory effects of papaverine to the anti-cancer properties of noscapine, isoquinoline derivatives have demonstrated significant therapeutic potential.[2] The strategic functionalization of the isoquinoline ring system allows for the fine-tuning of a compound's pharmacological profile, making it a highly attractive template for the design of novel therapeutic agents. 8-Bromoisoquinolin-1-amine, with its strategically placed bromo and amino substituents, represents a key intermediate for the synthesis of a new generation of isoquinoline-based compounds. The presence of a bromine atom at the 8-position provides a handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, while the amino group at the 1-position offers a site for amide bond formation, alkylation, and other derivatizations.

Physicochemical Properties

A summary of the key physicochemical properties of 8-Bromoisoquinolin-1-amine is presented in the table below.

| Property | Value | Source |

| CAS Number | 1337879-85-2 | [3][4] |

| Molecular Formula | C₉H₇BrN₂ | [3][4] |

| Molecular Weight | 223.07 g/mol | [3][4] |

| Appearance | White to yellow powder | [5] |

| Storage | Store at room temperature in a dark, inert atmosphere. | [6] |

Synthesis of 8-Bromoisoquinolin-1-amine: A Proposed Route

Caption: Proposed synthetic workflow for 8-Bromoisoquinolin-1-amine.

Step-by-Step Proposed Synthesis Protocol

Step 1: Synthesis of 8-Bromoisoquinoline

This procedure is adapted from established methods for the bromination of isoquinolines.[1][2]

-

To a stirred solution of concentrated sulfuric acid at -20°C, slowly add isoquinoline while maintaining the temperature below 0°C.

-

Once the addition is complete, cool the reaction mixture back to -20°C.

-

Add N-bromosuccinimide (NBS) portion-wise, ensuring the temperature does not exceed -15°C.

-

Stir the reaction mixture at -20°C for several hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and carefully neutralize with a concentrated aqueous ammonia solution to a pH of 8-9, keeping the temperature below 25°C.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 8-bromoisoquinoline.

Step 2: Synthesis of 8-Bromo-1-nitroisoquinoline

This step involves the nitration of the brominated isoquinoline.

-

To a stirred solution of concentrated sulfuric acid at 0°C, slowly add 8-bromoisoquinoline.

-

Add potassium nitrate portion-wise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0°C for a few hours, then allow it to warm to room temperature and stir overnight.

-

Pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous ammonia solution.

-

Collect the resulting precipitate by filtration, wash with water, and dry to obtain the crude product.

-

The crude 8-bromo-1-nitroisoquinoline can be purified by recrystallization from a suitable solvent system.

Step 3: Synthesis of 8-Bromoisoquinolin-1-amine

The final step is the reduction of the nitro group to an amine.

-

To a stirred suspension of 8-bromo-1-nitroisoquinoline in a mixture of ethanol and water, add ammonium chloride followed by iron powder.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 8-Bromoisoquinolin-1-amine.

-

Further purification can be achieved by column chromatography if necessary.

Reactivity and Derivatization

The presence of both a bromine atom and an amino group on the isoquinoline scaffold makes 8-Bromoisoquinolin-1-amine a highly versatile building block for the synthesis of a diverse range of derivatives. The bromine atom at the C-8 position is amenable to palladium-catalyzed cross-coupling reactions, while the amino group at the C-1 position can undergo a variety of transformations.

Caption: Key reactivity pathways for 8-Bromoisoquinolin-1-amine.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, and it is expected to be highly effective for the arylation or heteroarylation of 8-Bromoisoquinolin-1-amine.[8][9][10]

Exemplary Protocol:

-

In a reaction vessel, combine 8-Bromoisoquinolin-1-amine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as potassium carbonate (2.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-100°C) and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by column chromatography to obtain the desired 8-aryl-isoquinolin-1-amine derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the 8-position.[11][12][13][14]

Exemplary Protocol:

-

In a glovebox or under an inert atmosphere, combine 8-Bromoisoquinolin-1-amine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.).

-

Add a dry, degassed solvent such as toluene or 1,4-dioxane.

-

Seal the reaction vessel and heat to the required temperature (typically 80-110°C) with stirring.

-

Monitor the reaction for completion by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the 8-amino-substituted isoquinolin-1-amine derivative.

Potential Applications in Drug Discovery and Materials Science

Given the broad spectrum of biological activities associated with the isoquinoline scaffold, 8-Bromoisoquinolin-1-amine is a highly promising starting material for the synthesis of novel therapeutic agents.[1][15] Its derivatives could be explored as:

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core, and the isoquinoline scaffold is a known component of some of these targeted therapies.[16] The ability to introduce diverse substituents at the 8-position via cross-coupling reactions makes 8-Bromoisoquinolin-1-amine an ideal starting point for the development of new kinase inhibitors for the treatment of cancer and other diseases.

-

Antimicrobial Agents: Isoquinoline derivatives have shown promise as antibacterial and antifungal agents.[4]

-

CNS-Active Agents: The isoquinoline nucleus is present in several compounds that act on the central nervous system.[3]

In the realm of materials science, the rigid, planar structure of the isoquinoline ring system, combined with the potential for extensive electronic delocalization through derivatization, suggests that compounds derived from 8-Bromoisoquinolin-1-amine could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for 8-Bromoisoquinolin-1-amine is not widely available, the following section provides predicted data based on the compound's structure and known spectroscopic trends for similar molecules.[3][7][17][18][19][20]

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 8-Bromoisoquinolin-1-amine would be expected to show a complex pattern of signals in the aromatic region, corresponding to the protons on the isoquinoline ring system. The chemical shifts of these protons would be influenced by the electron-donating effect of the amino group and the electron-withdrawing and anisotropic effects of the bromine atom. The protons on the pyridine ring are expected to be more deshielded than those on the benzene ring. The NH₂ protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the bromine (C-8) would be expected to have a chemical shift in the range of 110-120 ppm, while the carbon bearing the amino group (C-1) would be significantly shielded.

FTIR Spectroscopy

The FTIR spectrum of 8-Bromoisoquinolin-1-amine is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the isoquinoline ring system (in the range of 1400-1650 cm⁻¹), and a C-Br stretching vibration (typically below 800 cm⁻¹).[4][7]

Mass Spectrometry

The mass spectrum of 8-Bromoisoquinolin-1-amine would show a characteristic isotopic pattern for a compound containing one bromine atom, with two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity, separated by two mass units, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[21][22][23] The fragmentation pattern would likely involve the loss of bromine and subsequent fragmentation of the isoquinoline ring.

Safety and Handling

As with any chemical compound, 8-Bromoisoquinolin-1-amine should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

8-Bromoisoquinolin-1-amine is a valuable and versatile building block with significant potential for the synthesis of novel compounds in drug discovery and materials science. While specific data for this compound is limited, this technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and detailed protocols for its derivatization. The strategic positioning of the bromo and amino functionalities on the privileged isoquinoline scaffold makes it a highly attractive starting material for the creation of diverse molecular libraries. It is anticipated that future research will further unlock the potential of this promising chemical intermediate.

References

-

ChemSigma. (n.d.). 1337879-85-2 8-Bromoisoquinolin-1-amine, 1-Amino-8-bromo-2-azanaphthalene. Retrieved from [Link]

- Wang, X., et al. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1668-1703.

- Long, Y., et al. (2013). Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate. The Journal of Organic Chemistry, 78(6), 2579-2588.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

- Liao, Y., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

- Gouliaev, A. H., & Brown, W. D. (2001). U.S. Patent No. 6,500,954 B1. Washington, DC: U.S.

- Gouliaev, A. H., & Brown, W. D. (1999). International Patent No. WO 1999/067218 A2.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- Zhang, Y., et al. (2020). Sensitive Bromine-Labeled Probe D-BPBr for Simultaneous Identification and Quantification of Chiral Amino Acids and Amino-Containing Metabolites Profiling in Human Biofluid by HPLC/MS. Analytical Chemistry, 92(2), 2136-2144.

-

PubChemLite. (n.d.). 8-bromoisoquinolin-1-amine (C9H7BrN2). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, March 5). Buchwald-Hartwig amination [Video]. YouTube. Retrieved from [Link]

- Gouliaev, A. H., & Brown, W. D. (2000). International Patent No. WO 1999/067218 A3.

-

PubChem. (n.d.). 8-Bromoisoquinoline. Retrieved from [Link]

-

Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromo-3-methoxy-isoquinolin-1-amine. Retrieved from [Link]

- Al-Tel, T. H. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596.

-

National Institute of Standards and Technology. (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

-

Vanhaecke, F., et al. (2008). The oa-TOF mass spectra of the major bromine-containing peaks shown in... [Figure]. In Application of inductively coupled plasma mass spectrometry in drug metabolism studies. ResearchGate. Retrieved from [Link]

-

Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

- Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(10), 865-875.

- Eisner, J., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 284.

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 5.2 Mass Spectrometry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Chen, F. (2015).

- Lee, S., et al. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Molecules, 27(1), 289.

- Ruiu, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1081.

- Manzini, S., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Jin, C., et al. (2019). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. [Figure]. In Visible‐Light‐Induced Remote C−H Difluoroalkylation of 8‐Aminoquinolines via Debrominative Coupling with Functionalized Difluoromethyl Bromides. ResearchGate. Retrieved from [Link]

- Ray, P., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1084-1088.

Sources

- 1. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 2. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. spectrabase.com [spectrabase.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. nbinno.com [nbinno.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. docs.chemaxon.com [docs.chemaxon.com]

- 18. Simulate and predict NMR spectra [nmrdb.org]

- 19. modgraph.co.uk [modgraph.co.uk]

- 20. Visualizer loader [nmrdb.org]

- 21. m.youtube.com [m.youtube.com]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Physicochemical and Spectral Properties of 8-Bromoisoquinolin-1-amine

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a vast array of natural products and synthetic compounds with significant biological activity. 8-Bromoisoquinolin-1-amine is a functionalized derivative, combining the aromatic isoquinoline system with two key substituents: a bromine atom at the 8-position and an amine group at the 1-position. This specific arrangement of functional groups makes it a valuable building block for chemical synthesis. The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. The primary amine at the 1-position provides a nucleophilic site for amidation, alkylation, and the formation of various heterocyclic systems.

This guide provides a comprehensive overview of the essential physicochemical and spectral data for 8-Bromoisoquinolin-1-amine, offering researchers and drug development professionals a core reference for its identification, characterization, and application in synthetic workflows.

Physicochemical Properties

The physical properties of a compound are critical for its handling, storage, and application in chemical reactions. 8-Bromoisoquinolin-1-amine is expected to be a solid at room temperature, likely with a color ranging from off-white to yellow, similar to its parent compound, 8-bromoisoquinoline.[1] The solubility is predicted to be low in water but good in common organic solvents such as alcohols, ether, and benzene, a characteristic typical of arylamines.[2]

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | PubChemLite[3] |

| Molecular Weight | 223.07 g/mol | PubChemLite[3] |

| Monoisotopic Mass | 221.97926 Da | PubChemLite[3] |

| Appearance | Off-white to yellow solid (predicted) | Based on 8-bromoisoquinoline[1] |

| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol) | General amine properties[2] |

| Melting Point | Not available. Requires experimental determination. | N/A |

Structural and Spectroscopic Characterization

A rigorous structural confirmation of 8-Bromoisoquinolin-1-amine relies on a combination of modern spectroscopic techniques. This section details the expected spectral signatures and provides an expert interpretation based on the compound's molecular structure.

Molecular Structure

The numbering of the isoquinoline ring system is fundamental to interpreting its spectral data. The diagram below illustrates the structure of 8-Bromoisoquinolin-1-amine with standard IUPAC numbering.

Caption: Structure of 8-Bromoisoquinolin-1-amine with IUPAC numbering.

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for confirming molecular weight and elemental composition.

-

Expected Molecular Ion (M⁺): The key diagnostic feature is the presence of a pair of molecular ion peaks corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in an M⁺ peak at m/z 222.0 and an M+2 peak at m/z 224.0 , with approximately equal intensity. This isotopic signature is a powerful confirmation of the presence of a single bromine atom in the molecule.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement, which can confirm the molecular formula. The predicted exact mass for the [M+H]⁺ ion is 222.98654 Da .[3]

-

Fragmentation: Common fragmentation pathways for isoquinolines may involve the loss of HCN or cleavage of the substituents, though detailed fragmentation requires experimental analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretching: As a primary aromatic amine, 8-Bromoisoquinolin-1-amine is expected to show two distinct, sharp to medium bands in the 3450-3300 cm⁻¹ region.[4][5] These correspond to the asymmetric and symmetric N-H stretching vibrations of the -NH₂ group.

-

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines should appear in the 1650-1580 cm⁻¹ region.[4][6]

-

C=C and C=N Stretching: The aromatic isoquinoline core will exhibit multiple sharp absorption bands in the 1600-1450 cm⁻¹ region, corresponding to the C=C and C=N bond stretching vibrations within the heterocyclic ring system.

-

C-N Stretching: A strong band corresponding to the aromatic C-N stretch is expected between 1335-1250 cm⁻¹ .[4][6]

-

C-Br Stretching: The C-Br stretch typically appears in the fingerprint region, often below 600 cm⁻¹, and can be difficult to assign definitively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides unambiguous structural elucidation.[7]

3.4.1 ¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show five signals in the aromatic region (typically δ 7.0-9.0 ppm) and a broad signal for the amine protons.

-

Amine Protons (-NH₂): A broad singlet, typically in the δ 4.5-6.0 ppm range, which integrates to 2H. The chemical shift of this peak is highly dependent on solvent and concentration.

-

Aromatic Protons (5H):

-

H-3 and H-4: These protons on the pyridine ring will likely appear as two distinct doublets, coupled to each other.

-

H-5, H-6, H-7: These protons on the benzene ring will form a more complex splitting pattern (likely a triplet for H-6 and two doublets for H-5 and H-7, or a series of doublet of doublets) due to their proximity to the bromine atom. The electron-withdrawing effect of bromine will likely deshield adjacent protons, shifting them downfield.

-

3.4.2 ¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals for the nine carbon atoms.

-

C-1 (Amine-bearing): This carbon will be significantly shielded by the electron-donating amine group and is expected to appear in the δ 150-160 ppm range.

-

C-8 (Bromine-bearing): The carbon directly attached to the bromine atom will show a characteristic shift, typically in the δ 115-125 ppm range.

-

Other Aromatic Carbons: The remaining seven carbons of the isoquinoline core will resonate in the typical aromatic region of δ 110-150 ppm. Specific assignments require advanced techniques like HSQC and HMBC.

Experimental Protocols

Scientific integrity requires robust and reproducible experimental methods. The following sections outline standardized protocols for the synthesis and characterization of 8-Bromoisoquinolin-1-amine.

Illustrative Synthesis Protocol

While multiple synthetic routes exist for substituted isoquinolines, a common strategy involves the functionalization of a pre-existing isoquinoline core or a ring-closing reaction.[8][9] The following is a plausible, illustrative protocol based on the Sandmeyer reaction of 8-aminoisoquinoline, a common method for introducing halogens onto an aromatic ring.[8]

Step 1: Diazotization of 8-Aminoisoquinoline

-

Dissolve 8-aminoisoquinoline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3.0 eq).

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr.

-

Slowly add the cold diazonium salt solution from Step 1 to the stirred CuBr solution. Vigorous evolution of N₂ gas is expected.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

Cool the mixture, basify with an aqueous solution of sodium hydroxide to pH > 10, and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 8-bromoisoquinoline via column chromatography on silica gel.

Step 3: Amination of 8-Bromoisoquinoline (Chichibabin Reaction)

-

Caution: This reaction uses a strong base and should be performed with appropriate safety measures.

-

Dissolve the purified 8-bromoisoquinoline (1.0 eq) in an anhydrous solvent like N,N-dimethylaniline or xylene.

-

Add sodium amide (NaNH₂, 2-3 eq) portion-wise at an elevated temperature (e.g., 130-150 °C).

-

Heat the reaction mixture for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction and carefully quench by the slow addition of water.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the final product, 8-Bromoisoquinolin-1-amine, by column chromatography or recrystallization.

Protocol for Spectroscopic Analysis

Sample Preparation:

-

NMR: Dissolve ~5-10 mg of purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

MS: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile for analysis by ESI-MS or HRMS.

-

IR: For solid samples, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

Data Acquisition:

-

Follow standard operating procedures for the specific NMR, MS, and IR spectrometers available. High-field NMR (≥400 MHz) is recommended for better resolution of aromatic signals.[10][11]

Workflow and Data Integration

The characterization of a novel or synthesized compound is a systematic process. The workflow below illustrates the logical progression from synthesis to full structural confirmation, emphasizing the self-validating nature of combining multiple analytical techniques.

Caption: A self-validating workflow for the characterization of 8-Bromoisoquinolin-1-amine.

Conclusion

8-Bromoisoquinolin-1-amine is a synthetically useful building block whose identity is best confirmed through a multi-faceted analytical approach. The characteristic 1:1 isotopic doublet in its mass spectrum provides unambiguous evidence of its bromine content. IR spectroscopy confirms the presence of the primary amine and aromatic functionalities. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, allowing for complete structural elucidation. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and utilize this compound in their synthetic endeavors.

References

- Benchchem. (n.d.). Characterization of Substituted Isoquinolines.

- PubChemLite. (n.d.). 8-bromoisoquinolin-1-amine (C9H7BrN2).

- Leyan. (2016). Certificate of Analysis: 8-Bromoisoquinoline.

- BYJU'S. (n.d.). Physical Properties of Amines.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- University of Calgary. (n.d.). IR: amines.

- Chemistry LibreTexts. (2024). Spectroscopy of Amines.

- ResearchGate. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane.

- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

Sources

- 1. file.leyan.com [file.leyan.com]

- 2. byjus.com [byjus.com]

- 3. PubChemLite - 8-bromoisoquinolin-1-amine (C9H7BrN2) [pubchemlite.lcsb.uni.lu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 11. rsc.org [rsc.org]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 8-Bromoisoquinolin-1-amine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational dynamics of 8-Bromoisoquinolin-1-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Leveraging established principles of steric and electronic effects, alongside analogous structural data, this document elucidates the critical 'peri-interaction' that governs the molecule's three-dimensional architecture. While a definitive crystal structure for this specific molecule is not publicly available, this guide synthesizes data from related compounds and theoretical chemistry to present a robust model of its conformational behavior. Methodologies for empirical verification through advanced spectroscopic and computational techniques are also detailed, offering a roadmap for researchers in the field.

Introduction: The Significance of 8-Bromoisoquinolin-1-amine in Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of 8-Bromoisoquinolin-1-amine presents a unique topographical and electronic profile, making it a valuable building block for the synthesis of targeted therapeutics. The bromine atom at the 8-position and the amine group at the 1-position introduce significant steric and electronic perturbations that profoundly influence its interaction with biological targets. An in-depth understanding of its molecular structure and preferred conformation is therefore paramount for rational drug design and the optimization of structure-activity relationships (SAR).

Molecular Structure: The Defining 'Peri-Interaction'

The defining structural feature of 8-Bromoisoquinolin-1-amine is the juxtaposition of the bromine atom and the amino group in a 'peri' relationship. This arrangement, analogous to 1,8-disubstituted naphthalenes, forces the two substituents into close proximity, leading to significant van der Waals repulsion.[1][2] This steric strain, or 'peri-interaction', is the primary determinant of the molecule's conformation.[3]

To alleviate this steric clash, the molecule is expected to adopt a non-planar conformation. Specifically, the exocyclic C1-N bond of the amino group is predicted to be twisted out of the plane of the isoquinoline ring system. This rotation around the C1-N bond disrupts the conjugation of the nitrogen lone pair with the aromatic π-system, a compromise that is energetically favorable to relieve the more severe steric repulsion with the bulky bromine atom.[3]

Table 1: Predicted Structural Parameters of 8-Bromoisoquinolin-1-amine

| Parameter | Predicted Value/State | Rationale |

| Dihedral Angle (C8-C8a-C1-N) | Non-zero (significant deviation from 0° or 180°) | Minimization of steric repulsion between the bromine atom and the amino group. |

| C1-N Bond | Partial double bond character (reduced) | Rotation out of the plane reduces p-orbital overlap with the aromatic system. |

| Isoquinoline Ring System | Largely planar, with minor puckering | The rigid aromatic system resists significant distortion. |

| N-H Bond Orientation | Directed away from the bromine atom | Further minimization of steric hindrance. |

Conformational Analysis: A Hypothesized Energy Landscape

The rotation around the C1-N bond is not free but is governed by a rotational energy barrier. The lowest energy conformers will represent a balance between minimizing the peri-interaction and maximizing electronic stabilization. It is hypothesized that there will be two enantiomeric, low-energy conformers where the amino group is twisted out of the plane. The transition state for the interconversion of these conformers would involve the amino group passing through the plane of the isoquinoline ring, a high-energy state due to the maximal steric clash with the bromine atom.

Sources

The Isoquinoline Amine Core at Position 8: A Technical Guide to its Discovery and Strategic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-substituted isoquinolinamine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic and steric properties, conferred by the nitrogen atom at position 2 and the amino substituent at the C8-position, have made it a cornerstone in the design of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the discovery and history of 8-substituted isoquinolinamines, tracing their origins from the early explorations of isoquinoline chemistry to their emergence as key pharmacophores. We will delve into the foundational synthetic strategies that have enabled access to this important class of compounds, with a particular focus on the experimental rationale and the evolution of these methodologies. This guide will further explore the significant role of 8-substituted isoquinolinamines in drug discovery, highlighting key examples and their mechanisms of action. Detailed experimental protocols, comparative data tables, and visual representations of synthetic pathways are provided to equip researchers with the practical knowledge required to innovate in this exciting field.

The Dawn of the Isoquinoline Era: A Historical Perspective

The journey of 8-substituted isoquinolinamines is intrinsically linked to the broader history of isoquinoline chemistry. Isoquinoline itself was first isolated from coal tar in 1885 by Hoogewerf and van Dorp.[1] This discovery opened the door to a new class of heterocyclic compounds, and chemists soon began to explore their synthesis and reactivity.

The early focus of isoquinoline chemistry was largely on the isolation and structural elucidation of naturally occurring isoquinoline alkaloids, such as morphine and berberine.[2][3] These complex molecules, with their potent physiological effects, demonstrated the immense potential of the isoquinoline scaffold in medicine.

The deliberate synthesis of substituted isoquinolines followed, driven by the desire to create novel therapeutic agents. While the exact date of the first synthesis of an 8-substituted isoquinolinamine is not prominently documented in readily available historical records, its conceptualization can be understood within the context of the systematic exploration of aromatic chemistry in the late 19th and early 20th centuries. The functionalization of aromatic rings through nitration, followed by reduction to the corresponding amine, was a well-established strategy. It is highly probable that the first 8-aminoisoquinoline was synthesized via the nitration of isoquinoline and subsequent reduction of the resulting 8-nitroisoquinoline isomer.

Strategic Synthesis of the 8-Aminoisoquinoline Core: From Classical Methods to Modern Innovations

The synthesis of the 8-aminoisoquinoline core has evolved significantly over the years, with the development of more efficient and regioselective methods. The choice of synthetic route is often dictated by the desired substitution pattern on the isoquinoline ring.

The Classical Approach: Nitration and Reduction

The foundational method for introducing an amino group at the 8-position of the isoquinoline ring involves a two-step sequence of nitration followed by reduction. This approach, while conceptually straightforward, often presents challenges in terms of regioselectivity and the harsh reaction conditions required.

Conceptual Workflow for the Classical Synthesis of 8-Aminoisoquinoline

Caption: Classical synthesis of 8-aminoisoquinoline.

Detailed Experimental Protocol: Synthesis of 8-Nitroisoquinoline and its Reduction to 8-Aminoisoquinoline

Step 1: Nitration of Isoquinoline [4]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place isoquinoline. Cool the flask in an ice-salt bath.

-

Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the stirred isoquinoline, maintaining the temperature below 10 °C. The molar ratio of isoquinoline to nitric acid is typically 1:1.1.

-

Reaction: After the addition is complete, continue stirring at low temperature for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide or ammonium hydroxide until the solution is basic.

-

Isolation: The precipitated mixture of 5-nitroisoquinoline and 8-nitroisoquinoline is collected by filtration, washed with cold water, and dried.

-

Separation: The isomers can be separated by fractional crystallization or column chromatography. 8-nitroisoquinoline is typically less soluble in ethanol than the 5-nitro isomer.

Step 2: Reduction of 8-Nitroisoquinoline to 8-Aminoisoquinoline [5]

-

Reaction Setup: In a round-bottom flask, suspend 8-nitroisoquinoline in a mixture of ethanol and concentrated hydrochloric acid.

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate portion-wise to the stirred suspension. An exothermic reaction will occur.

-

Reaction: After the addition is complete, heat the mixture at reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.

-

Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 8-aminoisoquinoline can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Nitrating Mixture: The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the relatively electron-rich isoquinoline ring.

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent the formation of undesired byproducts.

-

Tin(II) Chloride: Tin(II) chloride in the presence of hydrochloric acid is a classical and effective reducing agent for converting aromatic nitro compounds to amines. The reaction proceeds through a series of single-electron transfers from the tin(II) species.

-

Alkaline Work-up: The addition of a strong base is necessary to neutralize the acidic reaction mixture and deprotonate the ammonium salt of the product, liberating the free 8-aminoisoquinoline for extraction into an organic solvent.

Building the Isoquinoline Core: Named Reactions for Substituted Analogs

While the nitration-reduction sequence is useful for the parent 8-aminoisoquinoline, the synthesis of more complex, substituted derivatives often requires the construction of the isoquinoline ring system with the amino or a precursor group already in place. Several powerful named reactions are employed for this purpose.

Key Named Reactions for Isoquinoline Synthesis

Caption: Key reactions for constructing the isoquinoline core.

-

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3] The resulting 3,4-dihydroisoquinoline can then be oxidized to the corresponding isoquinoline. This method is particularly useful for preparing 1-substituted isoquinolines.

-

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[6] This method is widely used in the synthesis of isoquinoline alkaloids and their analogs.

-

Pomeranz-Fritsch Reaction: This reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and an aminoacetal.[3]

The Rise of 8-Substituted Isoquinolinamines in Drug Discovery

The 8-amino group in the isoquinoline scaffold has proven to be a valuable handle for medicinal chemists. It can act as a hydrogen bond donor and acceptor, participate in salt formation to improve solubility, and serve as a key anchoring point for the introduction of various side chains to modulate pharmacological activity.

Table 1: Examples of Biologically Active 8-Substituted Isoquinoline Derivatives

| Compound Class | Biological Activity | Key Structural Features |

| Anticancer Agents | Inhibition of kinases, topoisomerases | Aromatic or heteroaromatic substituents on the amino group or at other positions of the isoquinoline ring.[7] |

| Antimicrobial Agents | Disruption of microbial cell processes | Often possess chelating properties with metal ions. |

| Antiviral Agents | Inhibition of viral replication enzymes | Diverse side chains attached to the 8-amino group. |

| CNS Agents | Modulation of neurotransmitter receptors | Lipophilic substituents to facilitate blood-brain barrier penetration.[8] |

Mechanism of Action: A Multifaceted Approach

The biological activities of 8-substituted isoquinolinamines are diverse and depend on the specific substitution pattern. However, some general mechanisms of action have been proposed:

-

Enzyme Inhibition: Many 8-substituted isoquinolinamines act as inhibitors of key enzymes involved in disease progression, such as protein kinases in cancer or viral proteases in infectious diseases. The 8-amino group can form crucial hydrogen bonds within the active site of the enzyme.

-

DNA Intercalation: The planar aromatic system of the isoquinoline ring allows some derivatives to intercalate between the base pairs of DNA, leading to the inhibition of DNA replication and transcription.

-

Metal Chelation: The 8-amino group, in conjunction with the nitrogen atom at position 2, can chelate essential metal ions, disrupting their homeostasis in pathogenic organisms.

Illustrative Signaling Pathway: Kinase Inhibition by an 8-Substituted Isoquinolinamine

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Future Directions and Perspectives

The field of 8-substituted isoquinolinamines continues to be an active area of research. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, are enabling the rapid and efficient synthesis of novel analogs with diverse substitution patterns.[9] The development of computational models is also aiding in the rational design of more potent and selective inhibitors.

As our understanding of the molecular basis of diseases deepens, the 8-substituted isoquinolinamine scaffold will undoubtedly continue to serve as a valuable platform for the discovery of new and effective therapeutic agents. Its synthetic tractability and rich pharmacological potential ensure its enduring importance in the field of drug discovery.

References

-

Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

-

Zenodo. (2022). ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. Retrieved from [Link]

- PubMed. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(17), 1587-1622.

- PubMed Central. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(X), XXXX.

-

Wisdomlib. (2024). Isoquinoline derivatives and its medicinal activity. Retrieved from [Link]

-

Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

- PubMed. (2009). Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines. European Journal of Medicinal Chemistry, 44(10), 4064-4073.

-

Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Retrieved from [Link]

-

PubMed Central. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Retrieved from [Link]

-

ResearchGate. (2009). Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Retrieved from [Link]

- PubMed. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197.

-

ChemBK. (2024). 8-Aminoisoquinoline. Retrieved from [Link]

-

PubMed Central. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

- RSC Publishing. (2015). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 5(62), 50069-50090.

-

Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

- MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(X), XXXX.

-

ResearchGate. (2022). (PDF) Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Retrieved from [Link]

-

ScienceDirect. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Retrieved from [Link]

-

PubMed Central. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

ResearchGate. (2025). Selective reduction of 8-hydroxy-5,7-dinitroquinoline and synthesis of 2-substituted 5-nitrooxazolo[4,5-h]quinolines. Retrieved from [Link]

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. zenodo.org [zenodo.org]

- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Isoquinoline Scaffold

An In-depth Technical Guide to the Theoretical and Practical Chemistry of 8-Bromoisoquinolin-1-amine

Abstract: 8-Bromoisoquinolin-1-amine is a key heterocyclic building block in medicinal chemistry, offering a synthetically versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its theoretical properties, practical synthesis, and reactivity, aimed at researchers and professionals in drug discovery. We delve into state-of-the-art computational methods to predict its structural, electronic, and spectroscopic characteristics, providing a framework for understanding its chemical behavior. Furthermore, we outline established synthetic protocols and explore its application as a strategic intermediate in the synthesis of biologically active molecules. This document serves as a technical resource, blending theoretical insights with practical, field-proven methodologies.

The isoquinoline nucleus is a prominent pharmacophore found in a vast number of natural alkaloids and synthetic compounds with significant biological activity, including anesthetic, antihypertensive, and vasodilator properties.[1][2] The strategic functionalization of this scaffold is a cornerstone of modern medicinal chemistry. 8-Bromoisoquinolin-1-amine, in particular, emerges as a highly valuable intermediate. It possesses two distinct and orthogonally reactive sites: a nucleophilic primary amine at the C1 position and a bromine atom at the C8 position, which is amenable to a wide array of transition-metal-catalyzed cross-coupling reactions. This dual functionality allows for the systematic and divergent synthesis of compound libraries, making it an ideal starting point for structure-activity relationship (SAR) studies in drug development programs.[3]

Physicochemical and Computed Properties